

The Pharmacokinetics of LY2795050: An In-depth Technical Guide

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Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718

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This technical guide provides a comprehensive overview of the pharmacokinetics of **LY2795050**, a selective kappa-opioid receptor (KOR) antagonist. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies.

Core Pharmacokinetic Properties

LY2795050 has been primarily investigated as a positron emission tomography (PET) imaging agent, [^{11}C]**LY2795050**, for quantifying KOR in the brain. Its pharmacokinetic profile is characterized by rapid central nervous system (CNS) penetration, favorable kinetics for imaging, and a moderate rate of peripheral metabolism.

Table 1: In Vitro Receptor Binding Affinities of LY2795050^{[1][2][3][4]}

Receptor	Binding Affinity (K _i , nM)
Kappa Opioid Receptor (KOR)	0.72
Mu Opioid Receptor (MOR)	25.8
Delta Opioid Receptor (DOR)	153

Table 2: In Vivo Receptor Occupancy of LY2795050 in Rhesus Monkeys[4]

Receptor	Effective Dose 50 (ED50, µg/kg)
KOR	15.6
MOR	119

Table 3: Pharmacokinetic Parameters of [11C]LY2795050 in Rhesus Monkeys[5][6]

Parameter	Value
Peripheral Metabolism (% parent compound at 30 min)	~40%
Brain Uptake Kinetics (regional activity peak times)	< 20 minutes

Experimental Protocols

In Vitro Radioligand Competition Binding Assays

The in vitro binding affinity of **LY2795050** was determined using radioligand competition binding assays.[1][2] While the specific radioligands used are not detailed in the provided results, this standard technique involves incubating the compound of interest (**LY2795050**) at various concentrations with cell membranes expressing the target receptors (KOR, MOR, DOR) and a radiolabeled ligand known to bind to that receptor. The concentration of **LY2795050** that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Ex Vivo Tissue Concentration Analysis in Rodents

Microdosing studies in Sprague-Dawley rats were conducted to assess brain uptake and distribution.[1]

- Dosing: **LY2795050** was administered intravenously at a dose of 3 µg/kg.

- Sample Collection: Brain tissue (striatum and cerebellum) was collected at various time points post-injection.
- Sample Preparation: Four volumes of acetonitrile containing 0.1% formic acid were added to the tissue samples, which were then homogenized using an ultrasonic probe and centrifuged. The supernatant was diluted for analysis.
- LC-MS/MS Analysis: An Agilent model 1200 HPLC system coupled with an API 4000 mass spectrometer was used.
 - Column: C18 column (2.1 × 50 mm).
 - Mobile Phase: 22% acetonitrile with 0.1% formic acid.
 - Detection: Monitoring the precursor to product ion transition with a mass to charge ratio (m/z) of 408.3 to 259.9.

PET Imaging Studies in Rhesus Monkeys

- Animal Preparation: Rhesus monkeys were immobilized with ketamine and anesthetized with isoflurane. An indwelling port was placed in a femoral artery for blood sampling.[3]
- Radiotracer Administration: [11C]**LY2795050** was administered via an infusion pump over 1 minute.[3]
- PET Scanning: A Focus 220 scanner was used. A 10-minute transmission scan for attenuation correction was performed before radiotracer injection. Emission data were collected for 120 minutes.[3]
- Arterial Blood Sampling: Arterial blood samples were collected to measure the input function.

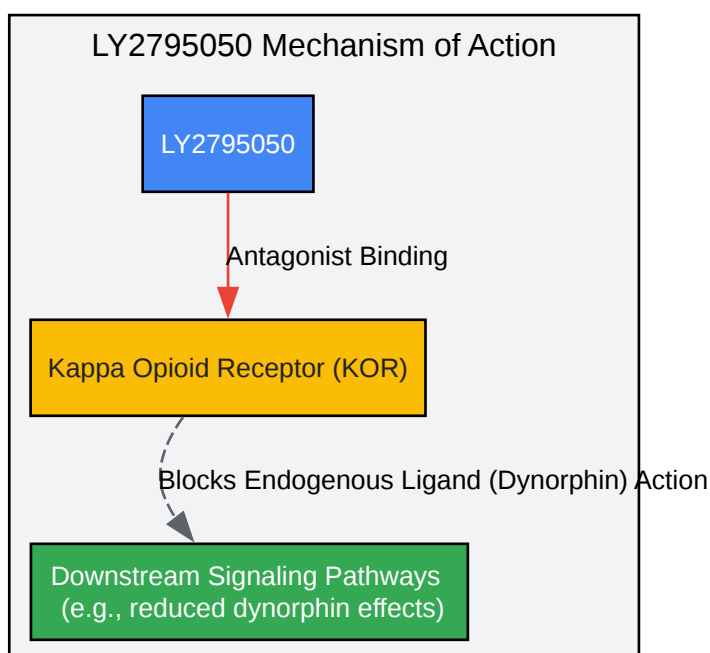
PET Imaging Studies in Humans

- Subjects: Healthy human subjects were enrolled in test-retest studies.[4]
- Radiotracer Administration: Subjects underwent two 90-minute PET scans with [11C]**LY2795050** on the same day.[4]

- Image Analysis: The two-tissue compartment (2TC) model and multilinear analysis-1 (MA1) were identified as appropriate for quantifying [^{11}C]LY2795050 binding parameters in the human brain.[4][5]

Visualizations

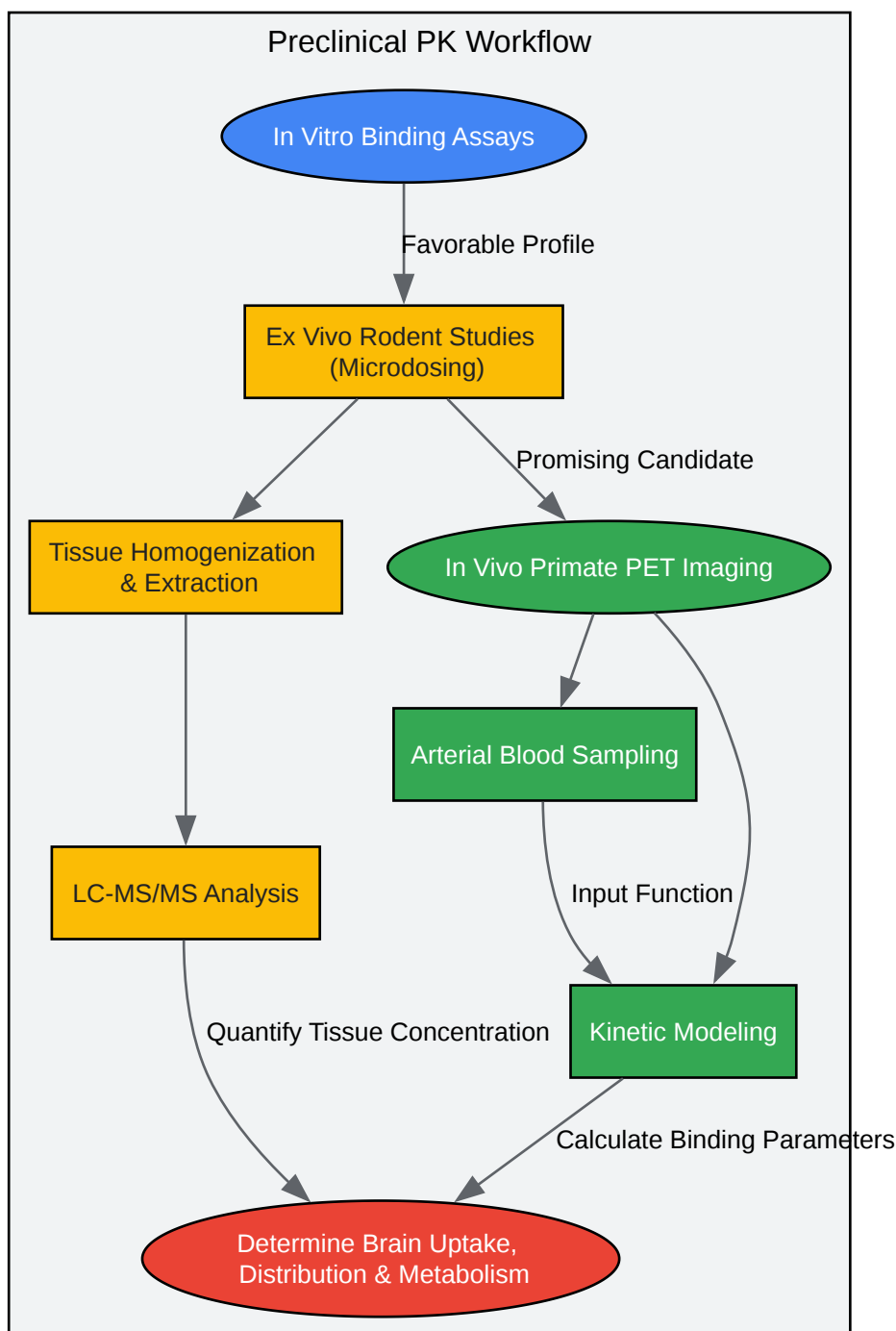
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of **LY2795050** as a KOR antagonist.

Experimental Workflow for Preclinical Pharmacokinetic Assessment



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References

- 1. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 11C-LY2795050 as a κ -opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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